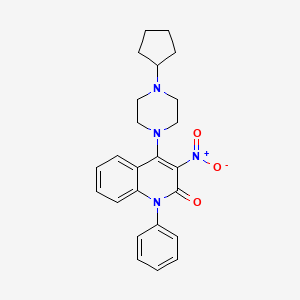

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(4-Cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolinone derivative characterized by a substituted piperazine ring at position 4 of the quinolinone core. The cyclopentyl group on the piperazine nitrogen contributes to its lipophilicity, while the nitro group at position 3 and the phenyl group at position 1 influence electronic and steric properties.

Properties

IUPAC Name |

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c29-24-23(28(30)31)22(26-16-14-25(15-17-26)18-8-4-5-9-18)20-12-6-7-13-21(20)27(24)19-10-2-1-3-11-19/h1-3,6-7,10-13,18H,4-5,8-9,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCAQNKDMHLAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the phenyl group. The final step involves the attachment of the cyclopentylpiperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods also emphasize the optimization of reaction conditions to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group or the nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group and the quinoline core are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical pharmacophore in many bioactive molecules.

Key Observations :

- The benzyl-substituted analog () has a higher molecular weight (469.51 g/mol) due to the aromatic ring, which may correlate with prolonged plasma half-life but increased risk of off-target interactions .

Core Structure Modifications

Quinolinone derivatives are often compared to quinoline-based compounds (e.g., ’s (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone). Notable differences include:

- Quinolinone vs.

- Nitro Group Positioning : The 3-nitro group in the target compound is conserved across analogs (e.g., ), suggesting its role in electronic modulation or redox activity.

Spectroscopic and Analytical Data

While direct spectral data for the target compound are unavailable, comparisons with analogs reveal trends:

- 1H-NMR : Piperazine protons in cyclopentyl-substituted compounds typically resonate at δ 3.16–3.90 ppm, similar to benzyl analogs (δ 3.70–3.90 ppm in ). Ethyl-substituted derivatives may show upfield shifts due to reduced electron-withdrawing effects .

- Mass Spectrometry : The benzyl analog () exhibits a molecular ion at m/z 469.51, while the ethyl analog (estimated m/z ~409) lacks aromatic fragmentation patterns seen in benzyl or cyclopentyl derivatives .

Biological Activity

4-(4-Cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 342.41 g/mol. The compound features a quinoline core substituted with a cyclopentylpiperazine moiety and a nitro group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate piperazine derivatives with nitro-substituted quinolines. The method often employs various reagents and conditions to optimize yield and purity. For instance, the use of polyphosphoric acid (PPA) has been reported in similar syntheses to facilitate intramolecular cyclization reactions .

Antitumor Activity

Studies have demonstrated that compounds analogous to this compound exhibit significant antitumor effects. For example, a series of related compounds were evaluated for their ability to inhibit tumor cell proliferation in vitro, showing promising results against various cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antibacterial Activity

The antibacterial properties of this compound were assessed against several strains of bacteria, including both Gram-positive and Gram-negative species. Results indicated that it possesses moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida species. The mode of action is thought to involve interference with fungal cell wall synthesis or function .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vivo using mouse models implanted with human tumor cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Antibacterial Spectrum

Another investigation focused on the antibacterial spectrum of this compound against clinical isolates. It was found effective against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.